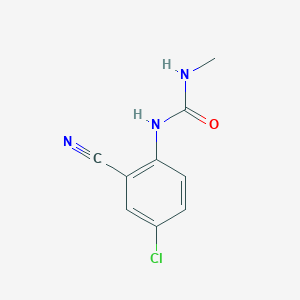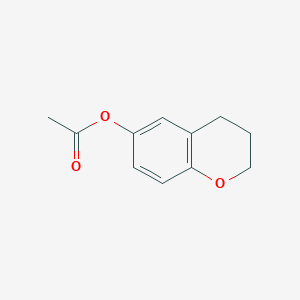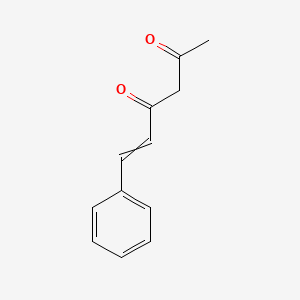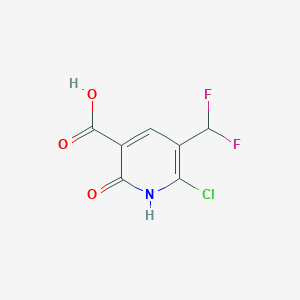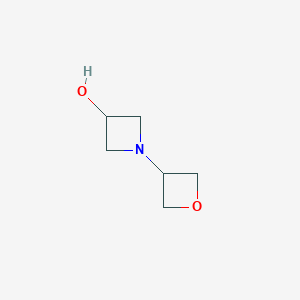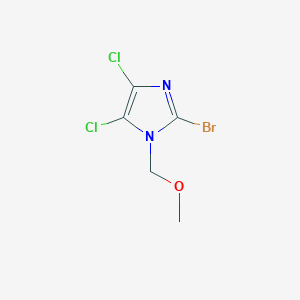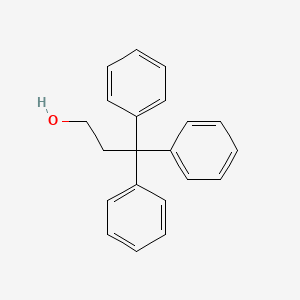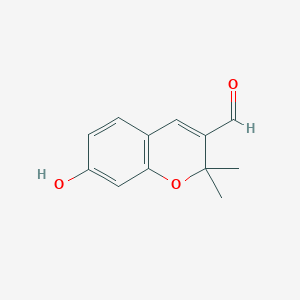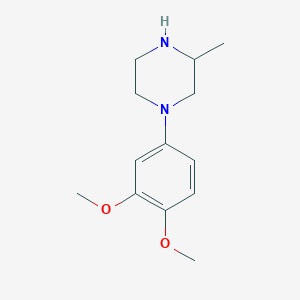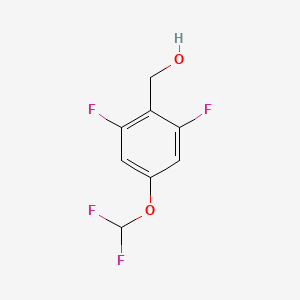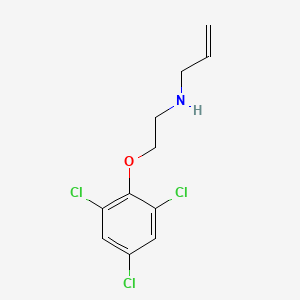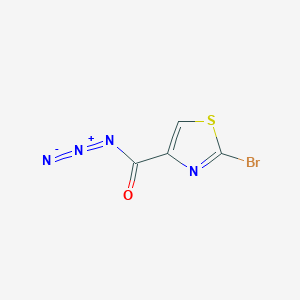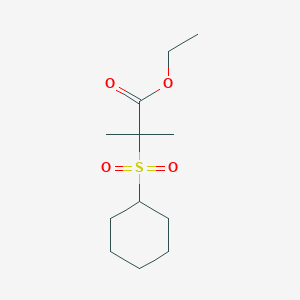
Ethyl 2-(cyclohexylsulfonyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(cyclohexylsulfonyl)-2-methylpropanoate is an organic compound with a complex structure that includes a cyclohexane ring, a sulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclohexylsulfonyl)-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of cyclohexanesulfonyl chloride with 2-methylpropionic acid in the presence of a base to form the intermediate sulfonyl acid. This intermediate is then esterified using ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclohexylsulfonyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(cyclohexylsulfonyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclohexylsulfonyl)-2-methylpropanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanesulfonyl chloride: A precursor in the synthesis of Ethyl 2-(cyclohexylsulfonyl)-2-methylpropanoate.
2-Methylpropionic acid: Another precursor used in the synthesis.
Cyclohexanesulfonic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring, sulfonyl group, and ester functional group.
Properties
Molecular Formula |
C12H22O4S |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
ethyl 2-cyclohexylsulfonyl-2-methylpropanoate |
InChI |
InChI=1S/C12H22O4S/c1-4-16-11(13)12(2,3)17(14,15)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3 |
InChI Key |
AEWOHNVPSAKCEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)S(=O)(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


